

Mechanism of Action and Cell Cycle Effects

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Compound Focus: Avanbulin

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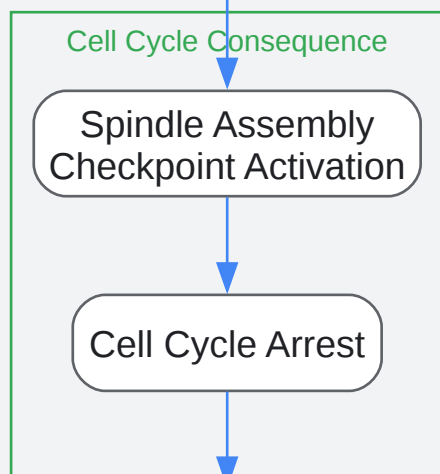
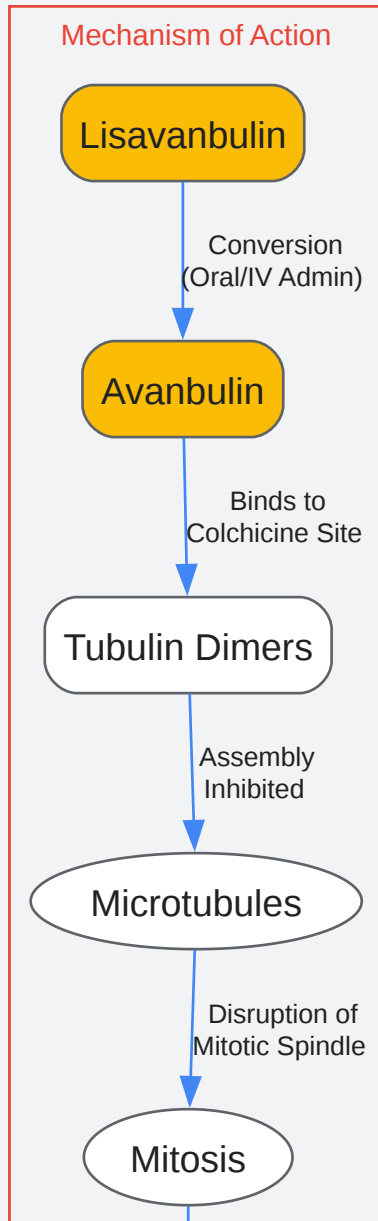
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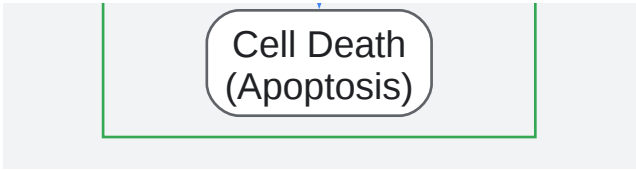
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Avanbulin is the active form of the prodrug **lisavanbulin (BAL101553)**. It targets the **colchicine-binding site on tubulin heterodimers**, which inhibits microtubule assembly [1]. Microtubules are essential structural components for cell division, and their disruption leads to fatal errors during mitosis, ultimately triggering cell death in rapidly dividing cancer cells [2] [1].

The diagram below illustrates the mechanism of action of **lisavanbulin/avanbulin** and its subsequent effect on the cell cycle.

Avanbulin Mechanism and Cell Cycle Impact





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A key advantage of **lisavanbulin** is its ability to cross the **blood-brain barrier**, making it a promising candidate for treating brain tumors like glioblastoma, which are often shielded from many chemotherapeutic agents [2].

Clinical Trial Data and Anti-Tumor Activity

The quantitative data from clinical trials provides evidence of **avanbulin**'s safety and anti-tumor profile. The table below summarizes key findings from two primary studies.

| Trial Parameter | Phase 1/2a (IV Infusion - NCT02895360) | Phase 1/2a (Oral Dosing) |
|---------------------|---|---|
| Recommended Dose | 70 mg/m ² (48-hour IV infusion, Days 1, 8, 15 of 28-day cycle) [1] | 30 mg daily (pill) [2] |
| Primary Tumor Types | Recurrent Glioblastoma; Platinum-resistant/refractory Ovarian Cancer [1] | Recurrent Glioblastoma and other high-grade gliomas [2] |
| Safety Profile | Well-tolerated; majority of adverse events were mild or moderate [1] | Tolerable at the recommended daily dose [2] |

| **Anti-Tumor Activity** | **Glioblastoma cohort (n=12):** 1 partial response (>90% tumor reduction), 1 stable disease [1] **Ovarian cancer cohort (n=11):** 3 patients with stable disease and lesion reductions [1] | **Glioblastoma cohort:** 1 complete response (tumor disappearance), 1 partial response (>90% shrinkage), 7 with stable disease. Two patients on treatment for >4 years [2] |

Protocol: Cell Cycle Analysis via DNA Content

This protocol is a foundational method for investigating the effects of microtubule-targeting agents like **avanbulin** on the cell cycle. It uses **propidium iodide (PI)** to stain DNA in fixed cells, allowing quantification of cell populations in different cell cycle phases (G0/G1, S, and G2/M) based on total DNA content [3].

Materials

- Cells to be analyzed (e.g., *in vitro* cell lines treated with **avanbulin**)
- 70% ethanol (in distilled water), ice-cold
- Phosphate-buffered saline (PBS)
- Propidium Iodide (PI) Staining Solution (freshly made, see recipe below)
- DNase-free RNase A
- Triton X-100
- Centrifuge tubes (12 x 75 mm, polypropylene preferred)
- Flow cytometer

PI Staining Solution Recipe

For 10 mL of staining solution [3]:

- Add 2 mg of **DNase-free RNase A** to 10 mL of 0.1% (v/v) **Triton X-100** in PBS.
- Add 200 μ L of a 1 mg/mL stock solution of **Propidium Iodide (PI)**.
- Mix thoroughly. If the RNase is not DNase-free, boil a 2 mg/mL solution for 5 minutes before use.

Procedure

- **Cell Fixation** a. Harvest approximately $1-5 \times 10^6$ cells and suspend them in 5 mL of PBS [3]. b. Centrifuge at $300 \times g$ for 6 minutes and decant the supernatant [3]. c. **Thoroughly resuspend the cell pellet in 0.5 mL of PBS to achieve a single-cell suspension.** This is critical to prevent cell clumping that cannot be reversed after fixation [3]. d. Transfer the cell suspension into a tube containing 4.5 mL of ice-cold 70% ethanol to fix the cells. Fix for a minimum of 2 hours; fixed cells can be stored at 0-4°C for extended periods [3].

- **Cell Staining** a. Centrifuge the fixed cells at 300 x g for 5 minutes and decant the ethanol thoroughly [3]. b. Wash the cells by suspending the pellet in 5 mL of PBS, waiting 60 seconds, and centrifuging at 200 x g for 5 minutes [3]. c. Resuspend the cell pellet in 1 mL of the freshly prepared **PI Staining Solution** [3]. d. Incubate for 30 minutes at room temperature or 15 minutes at 37°C, protected from light [3].
- **Flow Cytometry Analysis** a. Analyze the stained cells on a flow cytometer equipped with a 488 nm laser, measuring PI fluorescence in the red spectrum (e.g., >600 nm filter) [3]. b. Collect data from at least 10,000 events per sample. c. Use flow cytometry software to analyze the data, gating on the single-cell population based on PI-A vs. PI-W or PI-H to exclude doublets and debris. The DNA content histogram is then analyzed to determine the percentage of cells in G0/G1, S, and G2/M phases [4] [3].

Discussion for Researchers

The clinical data suggests that **avanbulin**'s efficacy is correlated with prolonged exposure (AUC), which supported the investigation of extended 48-hour IV infusions to maximize anti-tumor effect while minimizing vascular toxicity related to high peak concentrations (C_{max}) [1]. A notable finding is the exceptional, long-lasting benefit observed in a small subset of glioblastoma patients, highlighting the potential for a personalized medicine approach [2]. The future clinical development of **lisavanbulin**, now acquired by the Glioblastoma Foundation, is focused on identifying a predictive gene signature to select patients most likely to respond to the therapy [2].

For researchers designing experiments, combining the DNA content cell cycle analysis with more specific assays—such as **immunofluorescence staining of mitotic spindles** or **Western blot analysis of mitotic markers (e.g., Aurora B)**—can provide a comprehensive picture of **avanbulin**'s mechanism and resistance pathways [1] [4].

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